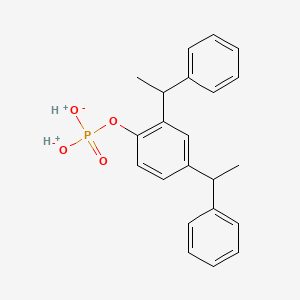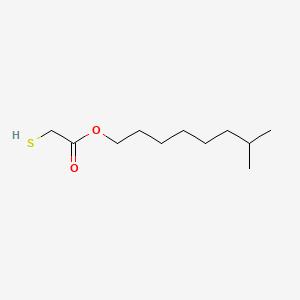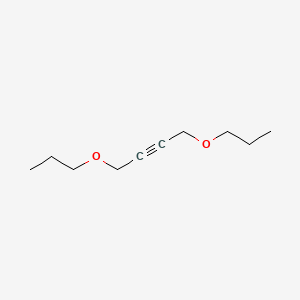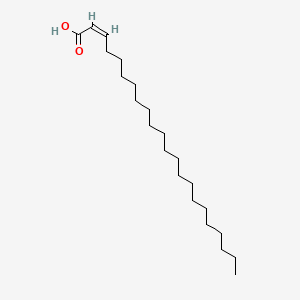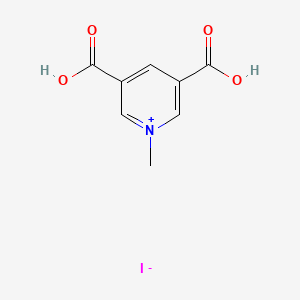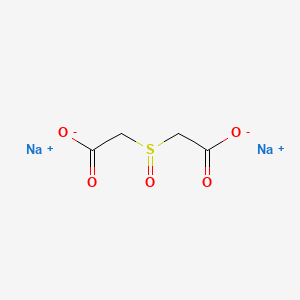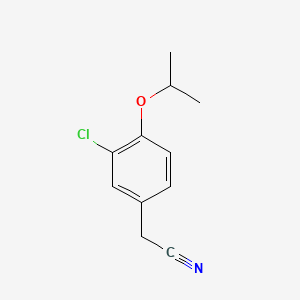
5-Sulphoisophthalic acid, potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Sulphoisophthalic acid, potassium salt is a chemical compound with the molecular formula C8H3K3O7S and a molecular weight of 360.47 g/mol . It is a derivative of isophthalic acid, where a sulfonic acid group is introduced at the 5-position of the benzene ring, and potassium ions replace the hydrogen atoms of the carboxylic acid groups. This compound is known for its applications in various fields, including catalysis, gas storage, magnetic materials, and luminescence .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 5-Sulphoisophthalic acid, potassium salt typically involves the sulfonation of isophthalic acid followed by neutralization with potassium hydroxide. The general steps are as follows:
Sulfonation: Isophthalic acid is reacted with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group at the 5-position.
Neutralization: The resulting 5-sulfoisophthalic acid is then neutralized with potassium hydroxide to form the potassium salt
Industrial Production Methods: In industrial settings, the process may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Sulphoisophthalic acid, potassium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Wissenschaftliche Forschungsanwendungen
5-Sulphoisophthalic acid, potassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the production of pharmaceuticals.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Sulphoisophthalic acid, potassium salt involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic processes, enhancing reaction rates and selectivity. The sulfonic acid group provides strong binding sites for metal ions, while the carboxylate groups offer additional coordination sites .
Vergleich Mit ähnlichen Verbindungen
5-Sulfoisophthalic acid, sodium salt: Similar in structure but with sodium ions instead of potassium.
5-Sulfoisophthalic acid, rubidium salt: Contains rubidium ions, offering different properties in terms of solubility and reactivity
Uniqueness: 5-Sulphoisophthalic acid, potassium salt is unique due to its specific ionic composition, which can influence its solubility, reactivity, and coordination behavior. The potassium ions provide distinct properties compared to other metal ions, making it suitable for specific applications in catalysis and material science .
Eigenschaften
CAS-Nummer |
71872-94-1 |
|---|---|
Molekularformel |
C8H3K3O7S |
Molekulargewicht |
360.47 g/mol |
IUPAC-Name |
tripotassium;5-sulfonatobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C8H6O7S.3K/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;;;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);;;/q;3*+1/p-3 |
InChI-Schlüssel |
ZFTDWYZXSHNGBO-UHFFFAOYSA-K |
Kanonische SMILES |
C1=C(C=C(C=C1C(=O)[O-])S(=O)(=O)[O-])C(=O)[O-].[K+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


